

An In-depth Technical Guide to 2,3-Dibromobenzoic Acid

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Compound of Interest

Compound Name: 2,3-dibromobenzoic Acid

Cat. No.: B3025340

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Introduction

2,3-Dibromobenzoic acid, with the confirmed IUPAC name of **2,3-dibromobenzoic acid**, is a halogenated aromatic carboxylic acid.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. [2] Its structure, featuring two bromine atoms at the ortho and meta positions relative to the carboxylic acid group, provides unique reactivity for the construction of complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group influences the electronic properties of the benzene ring, making it a valuable building block for targeted molecular design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in drug development, supported by detailed experimental protocols and data visualizations.

Physicochemical Properties

2,3-Dibromobenzoic acid is a white to light yellow crystalline solid.[3] The quantitative physicochemical properties of **2,3-dibromobenzoic acid** are summarized in Table 1. The predicted pKa of approximately 2.46 indicates it is a moderately strong acid, a characteristic feature of halogenated benzoic acids where the electron-withdrawing halogens increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[2][3]

Property	Value	Source
IUPAC Name	2,3-dibromobenzoic acid	[1]
CAS Registry Number	603-78-1	[1]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1][3]
Molecular Weight	279.91 g/mol	[1][3]
Appearance	White to light yellow crystalline solid	[3]
Melting Point	144-148°C	[3]
Boiling Point (Predicted)	352.7 ± 32.0°C	[3]
Density (Predicted)	2.083 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.46 ± 0.10	[2]
Solubility	Soluble in organic solvents (methanol, ethanol, DMSO)	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,3-dibromobenzoic acid** is not readily available in the reviewed literature, a plausible and effective method can be derived from established procedures for the synthesis of related brominated and halogenated benzoic acids. Direct bromination of benzoic acid is generally not an effective method for preparing the 2,3-dibromo isomer in high yield due to the directing effects of the carboxyl group (meta-directing) and the first bromine substituent (ortho-, para-directing), which would lead to a mixture of isomers.

A more regioselective approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline, such as 2-amino-3-bromobenzoic acid or 3-amino-2-bromobenzoic acid. Below is a proposed experimental protocol for the synthesis of **2,3-dibromobenzoic acid** from 2-amino-3-bromobenzoic acid.

Proposed Synthesis of 2,3-Dibromobenzoic Acid via Sandmeyer Reaction

This protocol is adapted from standard procedures for the Sandmeyer reaction on aminobenzoic acids.

Materials:

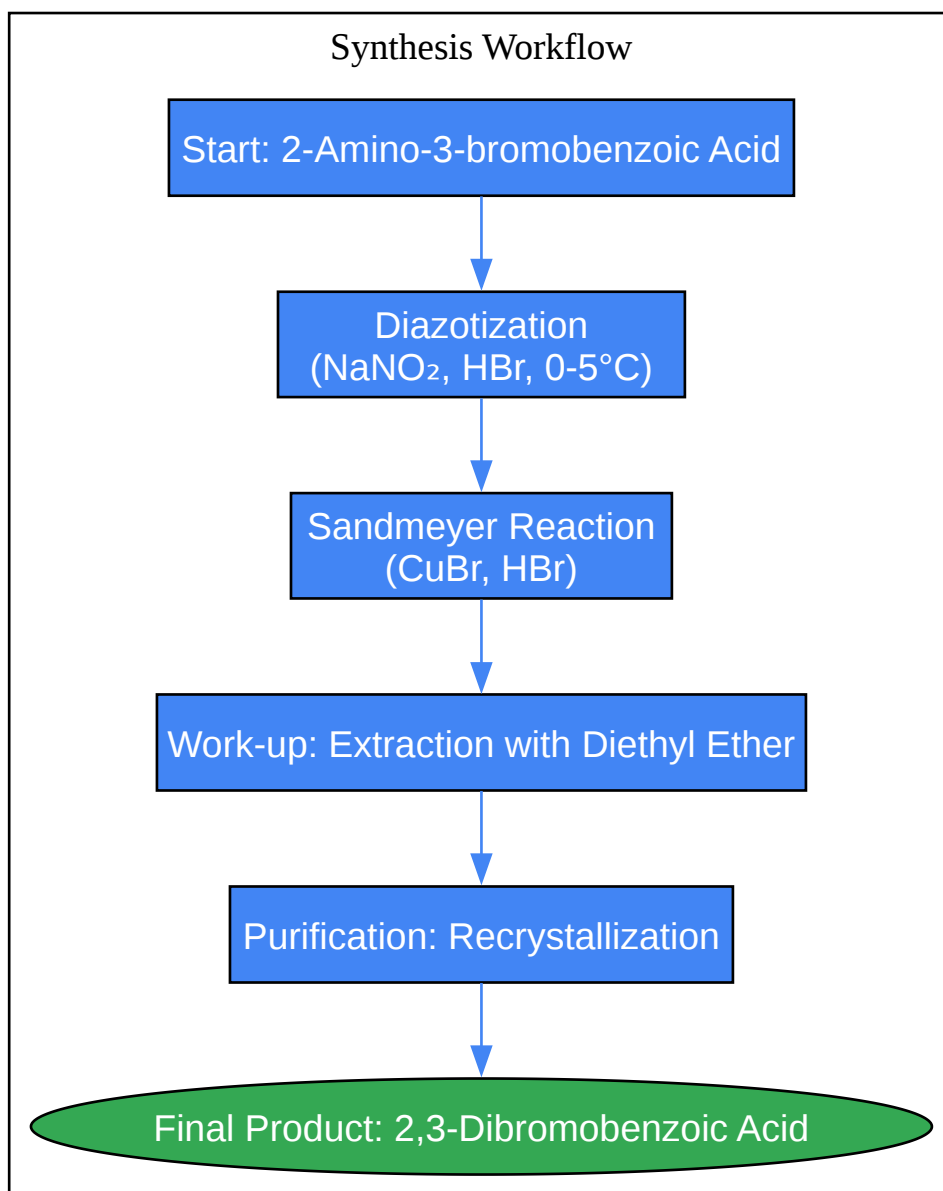
- 2-Amino-3-bromobenzoic acid
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr , 48%)
- Copper(I) bromide (CuBr)
- Deionized water
- Ice
- Diethyl ether
- Sodium sulfate (Na_2SO_4), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Heating mantle
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator

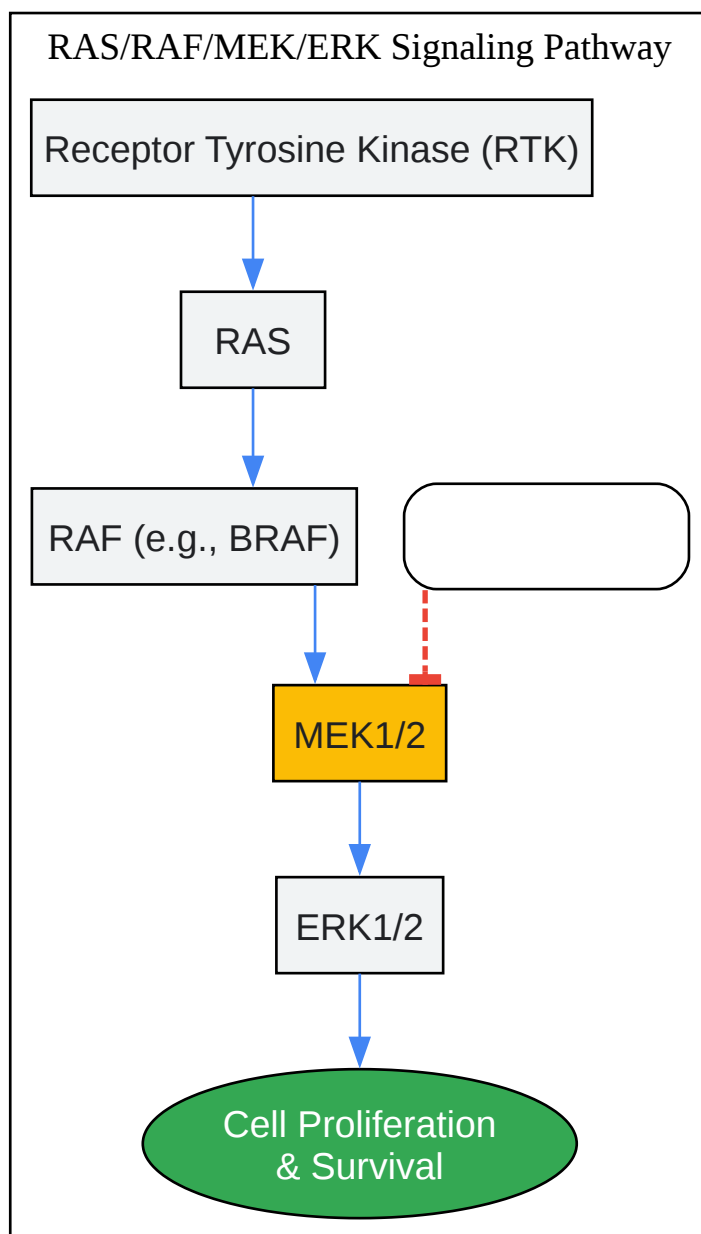
Procedure:

- **Diazotization:**
 - In a 250 mL round-bottom flask, dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in a mixture of 48% HBr and water.
 - Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.
- **Sandmeyer Reaction:**
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.
 - Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
- **Work-up and Purification:**
 - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
 - Extract the aqueous mixture with diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2,3-dibromobenzoic acid**.

- The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

The following diagram illustrates the general workflow for this proposed synthesis.





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